molecular formula C12H13NO3 B011793 Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate CAS No. 106960-78-5

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No.: B011793
CAS No.: 106960-78-5
M. Wt: 219.24 g/mol
InChI Key: XIJNJSGZCDFBRJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor modulators.

    Medicine: This compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

Biological Activity

Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate (ETQ) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

ETQ belongs to the class of tetrahydroquinoline derivatives. Its molecular formula is C13H13NO3C_{13}H_{13}NO_3, with a molecular weight of approximately 245.25 g/mol. The compound features a unique oxo group at the 5-position and a carboxylate ester functional group, which are significant for its reactivity and interactions within biological systems.

The biological activity of ETQ is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can modulate their activity, leading to various physiological effects. Although specific targets for ETQ have not been fully elucidated, it is hypothesized that it may influence pathways related to:

  • Antitumor activity : ETQ has shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial effects : The compound exhibits activity against certain bacterial strains.
  • Anti-inflammatory properties : Preliminary studies suggest potential benefits in reducing inflammation.

Anticancer Activity

Several studies have investigated the anticancer properties of ETQ. For instance, a study demonstrated that ETQ significantly inhibited the growth of MCF-7 breast cancer cells in vitro. The cells were treated with varying concentrations of ETQ, and cell viability was assessed using the MTT assay. The results indicated a dose-dependent decrease in cell viability, suggesting that ETQ could serve as a potential anticancer agent.

Concentration (µM)Cell Viability (%)
0100
1085
2570
5050
10030

This data indicates that higher concentrations of ETQ correlate with reduced cell viability in cancer cells .

Antimicrobial Activity

ETQ has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, highlighting its potential as an antimicrobial agent.

Case Studies

  • Study on Cancer Cell Lines : A detailed study assessed the effects of ETQ on various cancer cell lines including MCF-7 and HeLa cells. The compound exhibited IC50 values (the concentration required to inhibit cell growth by 50%) of approximately 25 µM for MCF-7 cells and 30 µM for HeLa cells, indicating its effectiveness as a cytotoxic agent .
  • Antibacterial Efficacy : Another research effort focused on the antibacterial efficacy of ETQ against clinical isolates of Staphylococcus aureus. The study reported an MIC value of 15 µg/mL, suggesting strong antibacterial activity that warrants further investigation into its mechanism .

Properties

IUPAC Name

ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJNJSGZCDFBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544742
Record name Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106960-78-5
Record name Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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